molecular formula C10H17NO2 B6158586 3-oxa-9-azaspiro[5.6]dodecan-10-one CAS No. 1782886-08-1

3-oxa-9-azaspiro[5.6]dodecan-10-one

Cat. No.: B6158586
CAS No.: 1782886-08-1
M. Wt: 183.2
InChI Key:
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Description

3-oxa-9-azaspiro[5This compound is characterized by its unique spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.

Preparation Methods

The synthesis of 3-oxa-9-azaspiro[5.6]dodecan-10-one involves several steps. One common method is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Industrial production methods may involve the use of olefin metathesis reactions with catalysts such as Grubbs catalysts, although these methods can be complex and expensive.

Chemical Reactions Analysis

3-oxa-9-azaspiro[5.6]dodecan-10-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-oxa-9-azaspiro[5.6]dodecan-10-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of certain proteins, making it a candidate for drug development. Additionally, it has applications in material science, where its unique structure can be utilized to create novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-oxa-9-azaspiro[5.6]dodecan-10-one involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a protein essential for the survival of the bacterium. By inhibiting this protein, the compound can potentially be used to develop new antituberculosis drugs.

Comparison with Similar Compounds

3-oxa-9-azaspiro[5.6]dodecan-10-one can be compared with other spirocyclic compounds, such as 1-oxa-9-azaspiro[5.5]undecane . While both compounds share a spirocyclic structure, this compound has a larger ring size, which can influence its chemical properties and biological activity . Other similar compounds include spirocyclic inhibitors of soluble epoxide hydrolase and agonists of the free fatty acid receptor FFA1 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxa-9-azaspiro[5.6]dodecan-10-one involves the formation of a spirocyclic ring system with an oxo and an azo group at specific positions. The synthesis can be achieved through a multistep process involving the reaction of appropriate starting materials.", "Starting Materials": [ "2-oxo-4-pentenoic acid", "1,6-diaminohexane", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "Step 1: Conversion of 2-oxo-4-pentenoic acid to its ethyl ester by reacting with ethanol and sodium bicarbonate in chloroform.", "Step 2: Conversion of the ethyl ester to the corresponding acid chloride by reacting with thionyl chloride.", "Step 3: Reaction of the acid chloride with 1,6-diaminohexane in the presence of triethylamine to form the corresponding amide.", "Step 4: Cyclization of the amide by heating with acetic anhydride and sodium acetate to form the spirocyclic ring system.", "Step 5: Reduction of the azo group to an amine by reacting with sodium dithionite in the presence of sodium hydroxide.", "Step 6: Oxidation of the amine to the oxo group by reacting with potassium permanganate in the presence of hydrochloric acid.", "Step 7: Purification of the product by recrystallization from ethanol and drying to obtain 3-oxa-9-azaspiro[5.6]dodecan-10-one as a white solid." ] }

CAS No.

1782886-08-1

Molecular Formula

C10H17NO2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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